1-ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one
Description
1-ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one is a synthetic quinolinone derivative characterized by distinct substitutions at key positions:
Properties
IUPAC Name |
1-ethyl-3-(4-ethylphenyl)sulfonyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O3S/c1-4-17-6-8-18(9-7-17)32(30,31)23-16-27(5-2)21-15-22(20(25)14-19(21)24(23)29)28-12-10-26(3)11-13-28/h6-9,14-16H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQALIMKMCYWQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one, with the CAS number 892769-52-7, is a synthetic organic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and receptor modulation.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula: C23H25FN2O4S
- Molecular Weight: 444.5 g/mol
- Key Functional Groups: Quinoline core, sulfonyl group, and a fluorine atom.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as a selective agonist for dopamine receptors. Its action on the D3 dopamine receptor (D3R) has been highlighted in several studies.
The compound functions primarily as a D3R agonist, promoting β-arrestin translocation and G protein activation. It has been shown to enhance pERK phosphorylation while demonstrating minimal activity at other dopamine receptors, indicating a high degree of selectivity for D3R. This selectivity is crucial for developing therapeutic agents targeting neuropsychiatric disorders without affecting other dopamine receptor subtypes, which could lead to unwanted side effects .
Selectivity and Efficacy
A detailed structure–activity relationship (SAR) study revealed that modifications to various regions of the compound could significantly influence its potency and selectivity. For instance:
- Compound Modifications: Substitutions on the aryl ether and piperazine core were systematically analyzed.
- Potency Data: The compound demonstrated an EC50 value of 710 nM at D3R with an Emax of 102%, while showing inactivity at D2R, thus confirming its selective agonistic behavior .
Neuroprotective Effects
In vitro studies have shown that this compound protects dopaminergic neurons from degeneration, suggesting potential applications in treating conditions like Parkinson's disease. The neuroprotective effects were correlated with its ability to activate D3R pathways effectively .
Case Studies
Comparison with Similar Compounds
Structural Analogues and Substitutions
The following table compares the target compound with structurally related quinolinones:
Key Observations :
- Position 3 : The (4-ethylphenyl)sulfonyl group in the target compound is unique compared to HMNE3’s cyclopropylidenemethyl or HCV NS5B inhibitor’s oxadiazole. This group may enhance selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrases) .
- Position 7 : 4-Methylpiperazine is conserved in HMNE3 and HCV inhibitors, suggesting its role in binding ATP pockets in kinases .
- Biological Activity : Thiadiazole-triazole hybrids (e.g., Compound 105) show potent anticancer activity, while ciprofloxacin derivatives lack sulfonyl groups but retain antibacterial properties .
Pharmacokinetic and Physicochemical Properties
Q & A
Q. What are the key steps for synthesizing and characterizing this quinolinone derivative?
Q. How can researchers confirm the molecular structure of this compound?
Methodological Answer: Use complementary techniques:
- X-ray Crystallography : Resolve crystal structure for absolute configuration (if crystals are obtainable).
- 2D NMR (COSY, HSQC) : Map proton-proton and carbon-proton correlations to assign substituents .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can synthetic yield be optimized for the sulfonylation step?
Methodological Answer: Key factors include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification adjustments .
- Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Temperature : Optimize between 60–80°C to balance yield and side reactions.
| Condition | Yield Range | Purity | Reference |
|---|---|---|---|
| DMF, 80°C, 24h | 65–70% | >90% | |
| Pyridine, RT, 48h | 50–55% | 85% |
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
Methodological Answer:
- Cross-Validation : Compare with analogous compounds (e.g., 7-chloro-4-(piperazin-1-yl)quinoline ).
- Computational Modeling : Simulate NMR spectra using DFT (Density Functional Theory) to predict shifts .
- Isotopic Labeling : Use deuterated solvents to identify exchangeable protons (e.g., -OH or -NH groups) .
Q. What strategies are effective for improving aqueous solubility in pharmacokinetic studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate or ester groups at the 4-oxo position .
- Co-solvents : Use cyclodextrins or PEG-based systems to enhance solubility without structural modification.
- pH Adjustment : Leverage the basic piperazine moiety (pKa ~8.5) to form water-soluble salts (e.g., HCl salt) .
Data Analysis & Experimental Design
Q. How to design a stability study under physiological conditions?
Methodological Answer:
- Buffer Systems : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- Analytical Monitoring : Use LC-MS to track degradation products over 24–72h .
- Light Sensitivity : Conduct parallel experiments under UV/visible light to assess photodegradation .
| Condition | Time Points | Key Metrics | Reference |
|---|---|---|---|
| PBS, 37°C | 0, 6, 12, 24h | % Parent compound remaining | |
| UV Light (254 nm) | 0, 1, 3, 6h | Degradation pathway analysis |
Q. What statistical methods are appropriate for dose-response assays?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
